2',4'-Difluoro-5'-nitrophenacyl bromide
Description
2’,4’-Difluoro-5’-nitrophenacyl bromide , also known by synonyms such as ω-Bromo-4-nitroacetophenone and 4-Nitrophenacyl bromide , is a chemical compound with the molecular formula C8H6BrNO3 . It falls under the category of epoxide hydrolase inhibitors . This compound has been studied for its various properties and applications.
Molecular Structure Analysis
The molecular structure of 2’,4’-Difluoro-5’-nitrophenacyl bromide consists of a phenyl ring with two fluorine atoms (at positions 2’ and 4’) and a nitro group (at position 5’). The bromine atom is attached to the phenyl ring. The compound’s linear formula is O2NC6H4COCH2Br . The molecular weight is approximately 244.04 g/mol .
Chemical Reactions Analysis
2’,4’-Difluoro-5’-nitrophenacyl bromide can participate in various chemical reactions, including alkylation reactions. For instance, it has been used as an alkylating agent, binding to multiple isozymes of purified rat liver microsomal cytochrome P-450 . Further studies may reveal additional reactions and applications.
Physical And Chemical Properties Analysis
Future Directions
properties
IUPAC Name |
2-bromo-1-(2,4-difluoro-5-nitrophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO3/c9-3-8(13)4-1-7(12(14)15)6(11)2-5(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRPHUDMYSPJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Difluoro-5'-nitrophenacyl bromide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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